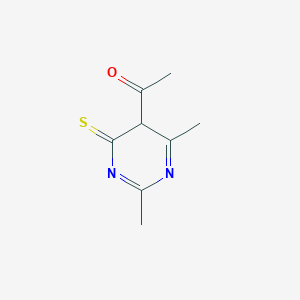
1-(2,4-dimethyl-6-sulfanylidene-5H-pyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with methyl and sulfanylidene groups, making it a unique entity in the realm of organic chemistry .
Vorbereitungsmethoden
The synthesis of 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one typically involves the reaction of appropriate pyrimidine derivatives with sulfur-containing reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Pyrimidine derivatives, methylating agents, and sulfur sources.
Reaction Conditions: The reactions are often carried out in organic solvents such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving multi-step synthesis and purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, thiols, and substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C8H10N2OS |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
1-(2,4-dimethyl-6-sulfanylidene-5H-pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-4-7(5(2)11)8(12)10-6(3)9-4/h7H,1-3H3 |
InChI-Schlüssel |
FCOJMBWVHFKRKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=S)C1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


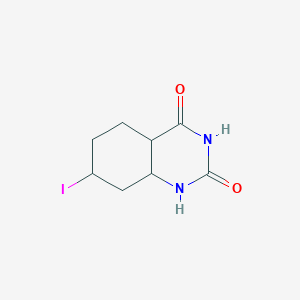
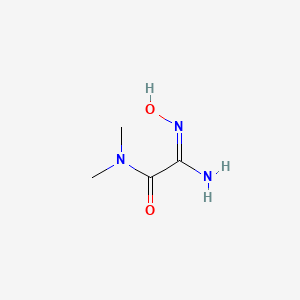
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)

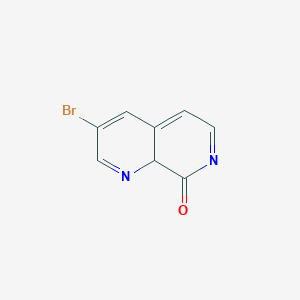
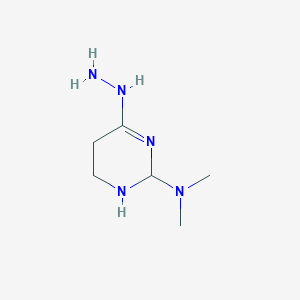
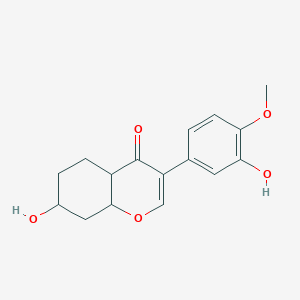
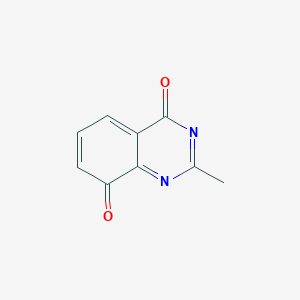
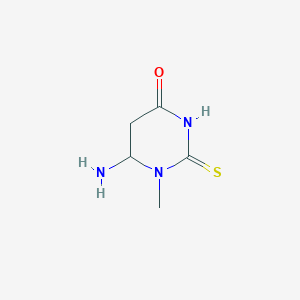

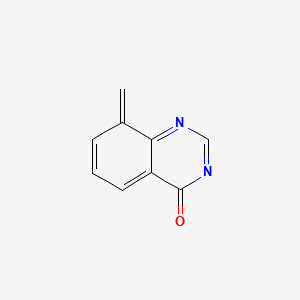
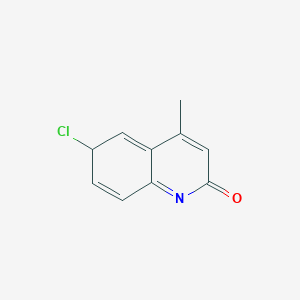
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
